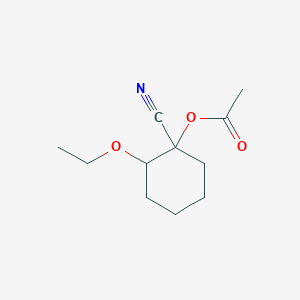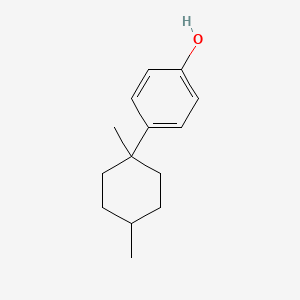
4-(1,4-Dimethylcyclohexyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,4-Dimethylcyclohexyl)phenol is an organic compound with the molecular formula C₁₄H₂₀O It is a phenolic compound characterized by a phenol group attached to a cyclohexane ring that is substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dimethylcyclohexyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, the reaction of 4-bromo-1,4-dimethylcyclohexane with phenol in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically requires heating and may be carried out in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound often involves continuous processes to ensure high yield and purity. One such method includes the diazotization of aniline derivatives followed by decomposition of the diazonium salts in the presence of sulfuric acid . This process is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4-(1,4-Dimethylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nitration typically involves nitric acid, while bromination uses bromine water.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of this compound
科学研究应用
4-(1,4-Dimethylcyclohexyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antiseptic and disinfectant.
Industry: It is used in the production of polymers and resins due to its phenolic structure.
作用机制
The mechanism of action of 4-(1,4-Dimethylcyclohexyl)phenol involves its interaction with cellular components. As a phenolic compound, it can disrupt cell membranes and proteins through its ability to form hydrogen bonds and interact with hydrophobic regions . This leads to the denaturation of proteins and disruption of cellular processes, making it effective as an antimicrobial agent .
相似化合物的比较
Similar Compounds
- 4-tert-Butylphenol
- 4-Phenylphenol
- 4-Cyclohexylphenol
Comparison
4-(1,4-Dimethylcyclohexyl)phenol is unique due to the presence of the dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic compared to other phenols, potentially enhancing its interaction with lipid membranes and increasing its antimicrobial efficacy .
属性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
4-(1,4-dimethylcyclohexyl)phenol |
InChI |
InChI=1S/C14H20O/c1-11-7-9-14(2,10-8-11)12-3-5-13(15)6-4-12/h3-6,11,15H,7-10H2,1-2H3 |
InChI 键 |
BFEWJDSIKIKUKU-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(C)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



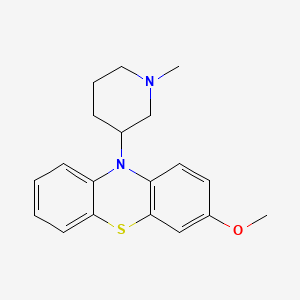
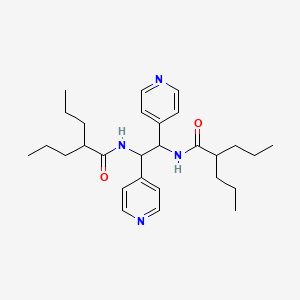
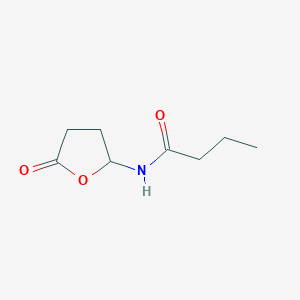
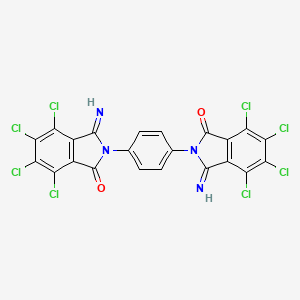
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
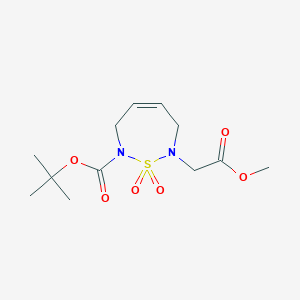
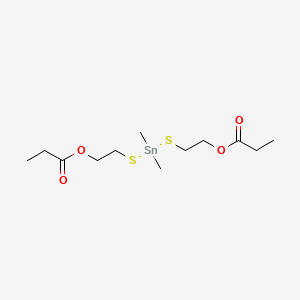
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
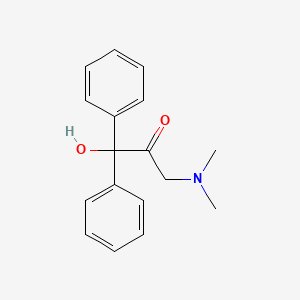
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
